molecular formula C15H12O2 B13979452 Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- CAS No. 61346-14-3

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy-

Cat. No.: B13979452
CAS No.: 61346-14-3
M. Wt: 224.25 g/mol
InChI Key: VBFSDDWVQQYEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- is a chemical compound with the molecular formula C14H10O It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxirene ring, which is a three-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- typically involves the epoxidation of phenanthrene derivatives. One common method is the reaction of phenanthrene with peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirene ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxirene ring back to a more stable structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce dihydrophenanthrene compounds.

Scientific Research Applications

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- involves its interaction with molecular targets, such as enzymes or receptors. The oxirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene 9,10-oxide: A closely related compound with similar structural features but lacking the methoxy group.

    9,10-Dihydro-9,10-epoxyphenanthrene: Another derivative of phenanthrene with an epoxide ring.

Uniqueness

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying specific chemical and biological processes.

Properties

CAS No.

61346-14-3

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

7-methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene

InChI

InChI=1S/C15H12O2/c1-16-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14-15(12)17-14/h2-8,14-15H,1H3

InChI Key

VBFSDDWVQQYEKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3C(O3)C4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.